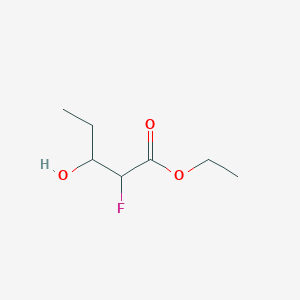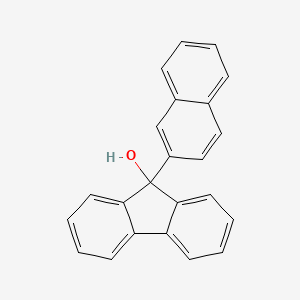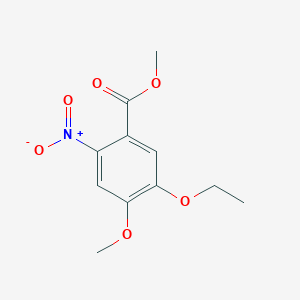
5'-bromo-4-(ethylsulfonyl)-2,2'-dimethoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom, an ethylsulfonyl group, and two methoxy groups attached to the biphenyl core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethylsulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The methoxy groups may also contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5’-Bromo-4-(ethylsulfonyl)-2,2’-difluorobiphenyl: This compound has similar structural features but with fluorine atoms instead of methoxy groups.
5’-Bromo-4-thiouracil: Another brominated compound with different functional groups and applications.
Uniqueness
5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and ethylsulfonyl groups distinguishes it from other biphenyl derivatives, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C16H17BrO4S |
|---|---|
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
1-(5-bromo-2-methoxyphenyl)-4-ethylsulfonyl-2-methoxybenzene |
InChI |
InChI=1S/C16H17BrO4S/c1-4-22(18,19)12-6-7-13(16(10-12)21-3)14-9-11(17)5-8-15(14)20-2/h5-10H,4H2,1-3H3 |
Clave InChI |
BBIWDAGXLWVZBH-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)Br)OC)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Chlorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B8543722.png)
![Pyridin-3-yl [2-(2,6-dichloroanilino)phenyl]acetate](/img/structure/B8543728.png)
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-amino-a-phenyl-](/img/structure/B8543737.png)



![Acetamide, N-[2-[4-(acetyloxy)-1,2,3,4-tetrahydro-7-methoxy-1-naphthalenyl]ethyl]-](/img/structure/B8543755.png)

![7-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B8543767.png)

![7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)](/img/structure/B8543789.png)

